Ethyl 2-chloro-5,6-dimethylnicotinate
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Overview
Description
Scientific Research Applications
Ethyl 2-chloro-5,6-dimethylnicotinate is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In studies related to enzyme inhibition and receptor binding.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: As an intermediate in the production of agrochemicals and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5,6-dimethylnicotinate typically involves the chlorination of 5,6-dimethylnicotinic acid followed by esterification with ethanol . The reaction conditions often require the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions . The esterification step is usually catalyzed by an acid such as sulfuric acid (H2SO4) or hydrochloric acid (HCl) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5,6-dimethylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as LiAlH4 or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products Formed
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-5,6-dimethylnicotinate involves its interaction with specific molecular targets such as enzymes and receptors . The chlorine atom and ester group play crucial roles in its binding affinity and reactivity . The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-3,5-dimethylnicotinate
- Ethyl 2-chloro-4,5-dimethylnicotinate
- Ethyl 2-chloro-6-methylnicotinate
Uniqueness
Ethyl 2-chloro-5,6-dimethylnicotinate is unique due to the specific positioning of the chlorine and methyl groups on the nicotinate ring, which influences its chemical reactivity and biological activity . This unique structure allows for selective interactions with molecular targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
ethyl 2-chloro-5,6-dimethylpyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-4-14-10(13)8-5-6(2)7(3)12-9(8)11/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYMGOJIXZADHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675890 |
Source
|
Record name | Ethyl 2-chloro-5,6-dimethylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-35-1 |
Source
|
Record name | Ethyl 2-chloro-5,6-dimethylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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